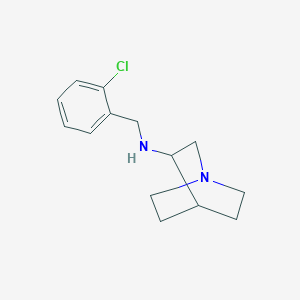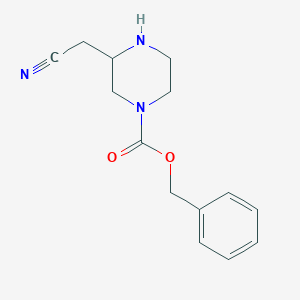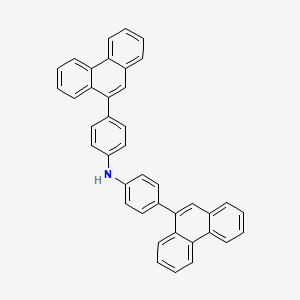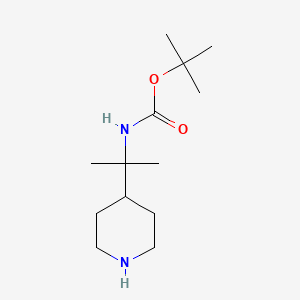
1-isobutyl-3-methyl-1H-pyrazol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isobutyl-3-methyl-1H-pyrazol-5-ol is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing three carbon atoms and two adjacent nitrogen atoms. This particular compound is characterized by the presence of an isobutyl group and a methyl group attached to the pyrazole ring, along with a hydroxyl group at the 5-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Isobutyl-3-methyl-1H-pyrazol-5-ol can be synthesized through various methods. One common approach involves the cyclocondensation of substituted aromatic aldehydes and tosylhydrazine, followed by cycloaddition with terminal alkynes . Another method includes the oxidation of 1-isobutyl-3-methyl-1H-pyrazol-5-amine using hydrogen peroxide in a suitable solvent like benzene or dimethylformamide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction.
Análisis De Reacciones Químicas
Types of Reactions: 1-Isobutyl-3-methyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The hydroxyl group at the 5-position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Reducing agents like sodium borohydride can be employed.
Substitution: Various reagents, such as alkyl halides or acyl chlorides, can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with different functional groups, while substitution reactions can produce a variety of substituted pyrazoles.
Aplicaciones Científicas De Investigación
1-Isobutyl-3-methyl-1H-pyrazol-5-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of biological processes and interactions due to its structural properties.
Industry: The compound is utilized in the production of various chemical products and intermediates.
Mecanismo De Acción
The mechanism of action of 1-isobutyl-3-methyl-1H-pyrazol-5-ol involves its interaction with molecular targets and pathways within biological systems. The compound may act as an inhibitor or activator of specific enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-Isobutyl-3-methyl-1H-pyrazol-5-ol can be compared with other similar compounds, such as:
1-Cyclopropyl-3-methyl-1H-pyrazol-5-amine: This compound has a cyclopropyl group instead of an isobutyl group.
3-Methyl-1H-pyrazol-5-ol: This compound lacks the isobutyl group and has only a methyl group attached to the pyrazole ring.
1-Methyl-1H-pyrazol-5-ol: This compound has a methyl group at the 1-position and a hydroxyl group at the 5-position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrazole derivatives.
Propiedades
Fórmula molecular |
C8H14N2O |
|---|---|
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
5-methyl-2-(2-methylpropyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C8H14N2O/c1-6(2)5-10-8(11)4-7(3)9-10/h4,6,9H,5H2,1-3H3 |
Clave InChI |
HYZNQHJHXKWVPY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)N(N1)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{4-[(1,3-diethyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetamide](/img/structure/B12498649.png)

![N-{[3,5-bis(trifluoromethyl)phenyl][2-(diphenylphosphanyl)phenyl]methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12498660.png)
![2-{[3-(Trifluoromethyl)phenyl]methyl}pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12498668.png)
![1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-YL]-5-(trimethylstannyl)-3H-pyrimidine-2,4-dione](/img/structure/B12498673.png)
![Ethyl 2-(morpholin-4-yl)-5-({[4-(propan-2-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B12498675.png)

![1,2,4-Triazolo[4,3-b]pyridazine, 3-trifluoromethyl-6-(2-pyridylthio)-](/img/structure/B12498685.png)
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12498691.png)


![3-Methyl-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12498717.png)

methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12498722.png)
